molecular formula C7H10BrNO2 B2883318 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one CAS No. 1368232-29-4

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one

Cat. No.: B2883318
CAS No.: 1368232-29-4
M. Wt: 220.066
InChI Key: TVJVXHIYPVCLCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions, yields, and more .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This could include reactions with various reagents, under different conditions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can often be predicted based on the compound’s structure and are usually confirmed experimentally .

Scientific Research Applications

Synthetic Routes to GABA Analogues

One significant application of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one in scientific research is its role in the synthesis of 2-substituted derivatives of 4-aminobutanoic acid (γ-aminobutyric acid, GABA) analogues. Cyanomethylation by bromoacetonitrile of sodium or lithium enolates derived from chiral enolates demonstrates good stereoselectivity. This process allows for the creation of compounds that could serve as GABA analogues, which have applications in medical and pharmacological research, particularly for the development of neurological treatments. This synthesis route highlights the compound's utility in creating structurally complex and biologically significant molecules (Shamim Azam, A. D'souza, P. B. Wyatt, 1996).

Anticancer Potential

Research has also explored the anticancer potential of oxazolidin-2-one derivatives. A study on 5-(carbamoylmethylene)-oxazolidin-2-ones evaluated their antiproliferative activity on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These compounds displayed varying levels of cytotoxicity, with certain derivatives showing significant anticancer potential. This suggests the possible role of this compound and its derivatives in cancer therapy, indicating a promising avenue for the development of new anticancer agents (Biagio Armentano et al., 2020).

Antibacterial Applications

The oxazolidinone class, to which this compound belongs, has been identified as having potent antibacterial activity. This is especially relevant for the treatment of multidrug-resistant Gram-positive bacterial infections. The unique mechanism of action, involving the early inhibition of bacterial protein synthesis, makes oxazolidinones valuable in the fight against bacterial resistance. This research underscores the potential of this compound derivatives as foundational structures for developing new antibacterial agents (S. J. Brickner et al., 1996).

Synthetic Organic Chemistry

Oxazolidin-2-one rings, including those derived from this compound, are prominently featured in synthetic organic chemistry. They serve as valuable intermediates in the construction of complex molecules due to their versatility and reactivity. The oxazolidin-2-one framework is utilized in the synthesis of various biologically active compounds, demonstrating its importance in the development of new pharmaceuticals and materials (G. Zappia et al., 2007).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound. This can include toxicity information, handling precautions, disposal methods, etc .

Properties

IUPAC Name

5-(bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJVXHIYPVCLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(OC2=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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